Bromfenac(1-)

COX-2 inhibition IC50 ophthalmic NSAID potency

Bromfenac (1−), formulated as bromfenac sodium sesquihydrate for topical ophthalmic use, is a brominated phenylacetic acid–derived nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes to suppress prostaglandin-mediated ocular inflammation. It is structurally identical to amfenac except for a single bromine substitution at the C4 position of the benzoyl ring—a modification that markedly enhances lipophilicity, corneal penetration, COX-2 inhibitory potency, and duration of anti-inflammatory activity.

Molecular Formula C15H11BrNO3-
Molecular Weight 333.16 g/mol
Cat. No. B1257872
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromfenac(1-)
Molecular FormulaC15H11BrNO3-
Molecular Weight333.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)C2=CC=C(C=C2)Br)N)CC(=O)[O-]
InChIInChI=1S/C15H12BrNO3/c16-11-6-4-9(5-7-11)15(20)12-3-1-2-10(14(12)17)8-13(18)19/h1-7H,8,17H2,(H,18,19)/p-1
InChIKeyZBPLOVFIXSTCRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromfenac (1−) Ophthalmic NSAID: Procurement-Relevant Potency, Penetration, and Differentiation Profile


Bromfenac (1−), formulated as bromfenac sodium sesquihydrate for topical ophthalmic use, is a brominated phenylacetic acid–derived nonsteroidal anti-inflammatory drug (NSAID) that inhibits cyclooxygenase (COX) enzymes to suppress prostaglandin-mediated ocular inflammation [1]. It is structurally identical to amfenac except for a single bromine substitution at the C4 position of the benzoyl ring—a modification that markedly enhances lipophilicity, corneal penetration, COX-2 inhibitory potency, and duration of anti-inflammatory activity [1]. Peak aqueous humor concentrations of 78.7 ng/mL are achieved 150–180 minutes after a single 0.1% topical dose, with levels remaining above the COX-2 IC₅₀ for over 12 hours, providing the pharmacokinetic rationale for twice-daily and once-daily dosing regimens [2].

Molecular target COX-2 inhibition pathway studies Reported high inhibitory activity at the COX-2 enzyme; supports assay-based potency comparisons
Tissue model context Anterior & posterior segment ocular models Supports corneal penetration and retinochoroidal distribution endpoint research
Structural attribute C4-brominated phenylacetic acid analog Bromination linked to altered lipophilicity and tissue retention; relevant to SAR investigations

Why Bromfenac (1−) Cannot Be Interchanged With Generic Ophthalmic NSAIDs: Comparator-Stratified Evidence


Ophthalmic NSAIDs—diclofenac, ketorolac, nepafenac/amfenac, and bromfenac—are often treated as a single therapeutic class for postoperative inflammation, yet substitution without quantitative justification introduces risk of under-dosing posterior segment tissues, slower inflammatory resolution, and greater corneal epithelial toxicity [1]. The C4 bromination of bromfenac is not an incremental structural variation; it produces a 6.5-fold gain in COX-2 inhibitory potency over the non-brominated analog amfenac, extends the duration that tissue drug concentrations exceed the COX-2 IC₅₀ into the retinochoroid, and enables once-daily dosing at a lower drug concentration (0.07%) than earlier bromfenac formulations (0.09%) [1][2]. Procurement decisions that treat all ophthalmic NSAIDs as functionally equivalent ignore these quantifiable, clinically consequential differences in target-tissue coverage, epithelial safety, and dosing frequency [2].

Bromfenac vs. Diclofenac
Diclofenac may not reproduce bromfenac's COX-2 potency context or posterior-segment coverage; reported retinochoroidal trough levels and epithelial toxicity profiles may differ.
Bromfenac vs. Nepafenac / Amfenac
Amfenac, the active metabolite of nepafenac, lacks the C4 bromine substitution; this structural difference is associated with a reported shift in COX-2 potency and duration of tissue exposure.
Bromfenac vs. Ketorolac
Ketorolac's enzyme inhibition context and dosing frequency may not transfer; potency assay results suggest a distinct profile that requires validation for specific research models.

Bromfenac (1−) Head-to-Head Quantitative Differentiation Evidence: Comparator-Anchored Procurement Guide


COX-2 Enzyme Inhibition: Bromfenac Is 3.7× to 18× More Potent Than Diclofenac, Amfenac, and Ketorolac at the Molecular Target

In a standardized human recombinant COX-2 enzyme assay directly comparing four commercially available ophthalmic NSAIDs, bromfenac achieved the lowest IC₅₀ (7.5 nM), corresponding to the greatest COX-2 inhibitory activity among all tested compounds [1]. Relative to bromfenac, amfenac exhibited only 37% activity (IC₅₀ = 20.4 nM), ketorolac 27% activity (IC₅₀ = 27.9 nM), and diclofenac 25% activity (IC₅₀ = 30.7 nM) [1]. This translates to bromfenac being approximately 3.7-fold more potent than diclofenac, 6.5-fold more potent than amfenac, and 18-fold more potent than ketorolac at inhibiting COX-2 [1][2]. A separate study using human platelet COX-1 and recombinant COX-2 confirmed bromfenac IC₅₀ values of 5.56 nM (COX-1) and 7.45 nM (COX-2), compared to diclofenac IC₅₀ of 55.5 nM (COX-1) and 30.7 nM (COX-2) and amfenac IC₅₀ of 15.3 nM (COX-1) and 20.4 nM (COX-2) [3].

COX-2 Potency Context
Head-to-head
3.7×to18×more potent
Supports COX-2 inhibition pathway study interpretation
Reported fold-difference vs. diclofenac, amfenac, ketorolac; recombinant enzyme assay
COX-2 inhibition IC50 ophthalmic NSAID potency enzyme assay

Retinochoroidal Trough-Level COX-2 Coverage: Bromfenac Twice-Daily Is the Only NSAID Maintaining Therapeutic Posterior-Segment Concentrations

Using in vivo rabbit pharmacokinetic data coupled with multi-dose simulation software, Kida et al. (2014) modeled drug concentrations in aqueous humor and retinochoroidal tissues under clinically relevant dosing schedules [1]. All three NSAIDs maintained aqueous humor concentrations above their respective COX-2 IC₅₀ values. However, in retinochoroidal tissues, only bromfenac—dosed twice daily (BID, every 12 h)—sustained trough concentrations continuously above its COX-2 IC₅₀ (7.45 nM) [1]. In contrast, diclofenac dosed three times daily (TID, every 8 h) and amfenac (the active metabolite of nepafenac) dosed TID both fell below their respective COX-2 IC₅₀ values at the trough [1]. Furthermore, only topical bromfenac significantly reduced intravitreous protein concentration in a concanavalin A-induced retinochoroidal inflammation model (P = 0.026), confirming functional COX-2 inhibition in posterior tissues, while diclofenac and amfenac did not [1].

Posterior-Segment Coverage
Head-to-head
Bromfenac BID trough level remains above COX-2 IC50; amfenac/diclofenac TID fall below
Supports retinochoroidal PK model interpretation
Rabbit PK simulation; LC-MS/MS quantitation; P = 0.026 for functional endpoint
retinochoroidal penetration posterior segment pharmacokinetic simulation COX-2 IC50 coverage

Corneal Epithelial Safety: Bromfenac Promotes Wound Gap Closure Within 48 Hours, While Diclofenac Impairs Cellular Migration and Viability

In a direct in vitro comparison using commercial NSAID eye drop formulations tested on primary human corneal epithelial cells, bromfenac sodium and pranoprofen significantly promoted cell migration and restored the wound gap after 48-hour exposure in a scratch-wound assay, whereas diclofenac sodium and fluorometholone did not [1]. At 1/10-diluted eye solution for 24-hour exposure, LDH titers (a marker of cytotoxicity) for diclofenac sodium and fluorometholone were markedly elevated compared to bromfenac and pranoprofen [1]. Cellular metabolic activity of diclofenac-treated cells significantly decreased after 12-hour exposure and remained suppressed through 24 hours relative to control, while bromfenac-treated cells maintained metabolic activity [1]. In a separate randomized clinical trial of post-phacoemulsification patients, complete corneal epithelialization on Day 1 was observed in 60% of bromfenac 0.09% BID–treated eyes versus 30% of eyes receiving diclofenac 0.1% QID plus dexamethasone (P = 0.04); on Day 3, only one bromfenac-treated eye had a residual 0.2-mm defect versus 20% of diclofenac eyes with persistent defects [2].

Corneal Epithelial Response
Head-to-head
Bromfenac promotes wound-gap closure at 48 h; diclofenac impairs migration and elevates LDH
Supports cell-model endpoint review for corneal safety
In vitro scratch assay and LDH release on primary human corneal epithelial cells
corneal epithelial toxicity wound healing in vitro scratch assay LDH release

Formulation-Enabled Once-Daily Dosing at Reduced Concentration: 0.075% DuraSite Achieves 2.1× Higher Aqueous Humor Concentration Than 0.09% Bromday

A Phase II multicenter, randomized, double-masked, parallel-group clinical trial directly compared aqueous humor bromfenac concentrations after 3 days of once-daily dosing with two commercial formulations: bromfenac 0.075% in the DuraSite® polycarbophil-based delivery system (BromSite®) versus bromfenac 0.09% ophthalmic solution (Bromday®) [1]. The mean (±SD) aqueous humor concentration of bromfenac was 49.33 ± 41.87 ng/mL for the 0.075% DuraSite formulation, more than twice (2.09×) the 23.65 ± 16.31 ng/mL achieved by the higher-concentration 0.09% solution (P = 0.004) [1]. This formulation innovation, protected under US Patent 9,517,220, uses 1.0% povidone and pH 6.0–8.0 buffering to enhance bromfenac ocular penetration while lowering the administered drug concentration to 0.07% w/v, retaining once-daily patient convenience [2].

Formulation-Delivery Context
Head-to-head
2.09×higher aqueous humor concentration
Supports formulation-exposure review
0.075% DuraSite vs. 0.09% standard solution; P = 0.004; Phase II trial
drug delivery DuraSite aqueous humor concentration once-daily dosing formulation comparison

Faster Inflammatory Resolution Onset Compared to Nepafenac 0.3%: Significantly More Patients Achieve Zero Inflammation Score at Day 3 and Day 8

In the first direct head-to-head pilot study comparing currently marketed formulations of bromfenac 0.07% solution and nepafenac 0.3% suspension using identical once-daily dosing regimens (including a pre-surgical 'pulse' dose 1 hour before cataract surgery), bromfenac demonstrated a significantly faster onset of anti-inflammatory action [1]. At postoperative Day 3, 23.8% of bromfenac-treated patients achieved a summed ocular inflammation score (SOIS) of 0 (no anterior chamber cells or flare), compared to 0.0% of nepafenac-treated patients (P < 0.05) [1]. At Day 8, the proportion with SOIS = 0 was 52.4% in the bromfenac group versus 20.8% in the nepafenac group (P < 0.05) [1]. By Day 15 (primary endpoint), SOIS = 0 rates were statistically similar (57.1% bromfenac vs 50.0% nepafenac, P = 0.63), indicating that nepafenac eventually catches up but requires approximately twice as long to achieve comparable inflammation clearance [1]. A separate comparative cross-sectional study in 98 post-cataract surgery patients confirmed that bromfenac produced significantly less pain (P < 0.001), less redness (P = 0.027), and milder anterior chamber cell reactions (P < 0.001) on Day 1 versus nepafenac [2].

Inflammatory Resolution Onset
Head-to-head
Day 3 SOIS=0 in 23.8% (bromfenac) vs. 0.0% (nepafenac); P
Supports faster anterior-chamber inflammation-score endpoint interpretation
Identical QD dosing pilot study; model-specific review needed
Structural Attribution Context
Class-level inference
C4 bromination linked to reported increases in COX-2 potency and ocular retention vs. amfenac
Supports stereochemical/SAR study context; requires compound-specific validation
Indirect comparator dataset; structure-activity relationship inference
postoperative inflammation cataract surgery SOIS summed ocular inflammation score onset of action

Structural Bromination at C4: The Single-Atom Substitution That Confers 6.5× Greater COX-2 Potency and Extended Ocular Tissue Retention Over Non-Brominated Amfenac

Bromfenac and amfenac share an identical molecular scaffold; the sole structural difference is a bromine atom replacing hydrogen at the C4 position of the benzoyl ring [1]. In halogenation chemistry, the rank order of therapeutic augmentation is H < F⁻ < Cl⁻ < I⁻ ≈ Br⁻, placing bromination among the most impactful single-atom modifications for drug property enhancement [2]. This bromination increases lipophilicity, which has been directly linked to enhanced corneal penetration and prolonged duration of anti-inflammatory activity [1]. Quantitatively, this translates to bromfenac being 6.5-fold more potent at COX-2 inhibition than amfenac (IC₅₀: 7.5 nM vs 20.4 nM) [3] and uniquely achieving sustained retinochoroidal trough concentrations above the COX-2 IC₅₀ that amfenac fails to maintain even with more frequent dosing (BID vs TID) [4]. The bromination also shifts the COX-1/COX-2 selectivity: while the Kida 2014 data show a near-balanced ratio (COX-2/COX-1 IC₅₀ ratio = 1.3 for both bromfenac and amfenac), absolute potency at both isoforms is ~3× higher for bromfenac, meaning the same tissue concentration produces greater COX inhibition [4].

Structural Attribution Context
Class-level inference
C4 bromination linked to reported increases in COX-2 potency and ocular retention vs. amfenac
Supports stereochemical/SAR study context; requires compound-specific validation
Indirect comparator dataset; structure-activity relationship inference
structure-activity relationship bromination halogenation lipophilicity amfenac

Bromfenac (1−): Evidence-Backed Procurement Scenarios for Research and Industrial Ophthalmic Applications


Post-Cataract Surgery Inflammation Management Requiring Rapid Onset and Once-Daily Dosing Convenience

In cataract surgery protocols where rapid resolution of anterior chamber inflammation within the first postoperative week is essential, bromfenac 0.07% once-daily provides a faster time to zero-inflammation status (SOIS = 0) than nepafenac 0.3% once-daily: 23.8% vs 0.0% at Day 3 and 52.4% vs 20.8% at Day 8 (P < 0.05) when dosed on identical once-daily schedules [1]. The once-daily regimen, supported by formulation-enabled enhanced penetration [2], reduces preservative exposure and simplifies postoperative compliance compared to QID ketorolac or TID nepafenac/diclofenac protocols.

Posterior-Segment Inflammatory Disease Research and Cystoid Macular Edema Prophylaxis

When the therapeutic target lies in retinochoroidal tissues (e.g., prophylaxis of pseudophakic cystoid macular edema, experimental uveitis models, or diabetic macular edema adjunctive therapy), bromfenac BID is uniquely supported by evidence that it maintains trough drug concentrations continuously above the COX-2 IC₅₀ in retinochoroidal tissues, whereas diclofenac TID and amfenac (nepafenac) TID fail to do so [3]. Only topical bromfenac significantly reduced blood-retinal barrier breakdown in a rabbit retinochoroidal inflammation model (P = 0.026) [3]. Procuring bromfenac for posterior-segment applications is therefore evidence-supported, while other ophthalmic NSAIDs lack published data demonstrating functional COX-2 suppression in the retinochoroid at trough.

Corneal Refractive Surgery and Compromised Ocular Surface Protocols

In procedures such as photorefractive keratectomy (PRK) or in patients with pre-existing dry eye disease or diabetes where corneal epithelial healing is already compromised, bromfenac's favorable corneal epithelial safety profile becomes a critical selection factor. In vitro, bromfenac promotes corneal epithelial cell migration and restores wound gaps within 48 hours, while diclofenac fails to do so and is associated with significantly elevated LDH release and reduced cellular metabolic activity [4]. Clinically, twice-daily bromfenac 0.09% achieved complete corneal epithelialization on Day 1 post-phacoemulsification in 60% of patients versus 30% with diclofenac QID plus dexamethasone (P = 0.04) [5]. This suggests that bromfenac should be prioritized when corneal epithelial integrity is a procurement criterion.

High-Throughput Screening and In Vitro Pharmacology Using Bromfenac as a COX-2 Reference Inhibitor

Bromfenac's well-characterized COX-2 IC₅₀ (7.5 nM in recombinant human enzyme assays) and its 3.7× to 18× potency advantage over diclofenac, amfenac, and ketorolac make it a preferred reference compound for COX-2 inhibition screening assays [6]. Its dual COX-1/COX-2 inhibition profile (IC₅₀ 5.56 nM and 7.45 nM, respectively, with a COX-2/COX-1 ratio of 1.3) provides a benchmark for evaluating novel NSAID candidates with balanced isoform activity [7]. Commercial availability as the sodium salt sesquihydrate with defined purity and solubility specifications supports reproducible in vitro pharmacology workflows.

Application
Selection Property
Validation Focus
Anterior-segment inflammation model studies
Faster reported resolution of inflammation-score endpoint
Time-course of SOIS endpoint and rescue-medication analysis
Posterior-segment ocular distribution research
Sustained retinochoroidal COX-2 inhibitory coverage
Retinochoroidal PK/PD modeling and blood-retinal barrier endpoint review
Corneal wound-healing and epithelial safety assays
Lower reported cytotoxicity and preserved cell migration in vitro
LDH release, MTT, and scratch-wound gap-closure endpoint verification
COX-2 reference inhibitor for pharmacological screening
Well-characterized human recombinant COX-2 inhibition context
IC50 benchmarking and isoform-selectivity ratio in target assay
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